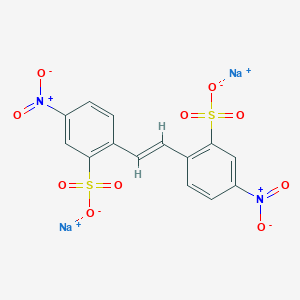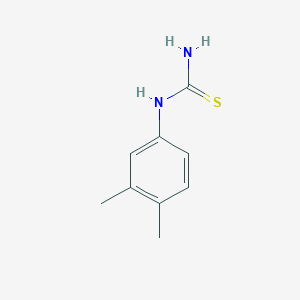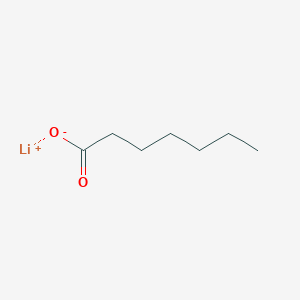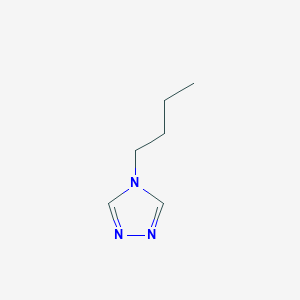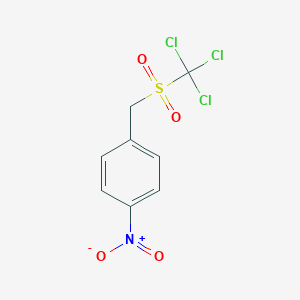
4-Nitrobenzyl trichloromethyl sulfone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitrobenzyl trichloromethyl sulfone is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as NBD chloride and is commonly used as a fluorescent probe in biochemical and physiological studies. In
Mécanisme D'action
The mechanism of action of 4-Nitrobenzyl trichloromethyl sulfone involves the formation of a covalent bond between the compound and the target molecule. This covalent bond results in the formation of a stable adduct that can be detected using fluorescence spectroscopy. The fluorescence intensity of the adduct is directly proportional to the amount of target molecule present in the sample.
Effets Biochimiques Et Physiologiques
4-Nitrobenzyl trichloromethyl sulfone has been shown to have minimal biochemical and physiological effects on cells and tissues. It does not affect the viability or function of cells and can be used in live-cell imaging studies. However, it is important to note that the compound can react with other nucleophiles in the sample, leading to non-specific labeling.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 4-Nitrobenzyl trichloromethyl sulfone in lab experiments is its high sensitivity and specificity for labeling target molecules. It can be used in a wide range of applications, including live-cell imaging, protein-protein interaction studies, and enzyme kinetics studies. However, the compound has some limitations, including non-specific labeling and the need for specialized equipment for fluorescence detection.
Orientations Futures
There are several future directions for research on 4-Nitrobenzyl trichloromethyl sulfone. One potential area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the development of new applications for the compound, such as in drug discovery and diagnostics. Additionally, further studies are needed to better understand the limitations of the compound and to develop strategies to overcome these limitations.
Conclusion:
In summary, 4-Nitrobenzyl trichloromethyl sulfone is a valuable tool for scientific research due to its unique properties as a fluorescent probe. The compound has been widely used in various biochemical and physiological studies and has potential for further development in the future. However, it is important to carefully consider the advantages and limitations of the compound when using it in lab experiments.
Méthodes De Synthèse
The synthesis of 4-Nitrobenzyl trichloromethyl sulfone involves the reaction of 4-nitrobenzyl alcohol with thionyl chloride in the presence of dimethylformamide. The resulting product is then treated with triphenylphosphine and carbon tetrachloride to obtain 4-Nitrobenzyl trichloromethyl sulfone. This synthesis method has been widely used in various research studies.
Applications De Recherche Scientifique
4-Nitrobenzyl trichloromethyl sulfone has been used as a fluorescent probe in various biochemical and physiological studies. It is commonly used to label proteins, nucleic acids, and lipids in cells and tissues. This compound has also been used to study the kinetics of enzyme reactions, protein-protein interactions, and cellular signaling pathways.
Propriétés
Numéro CAS |
15894-01-6 |
|---|---|
Nom du produit |
4-Nitrobenzyl trichloromethyl sulfone |
Formule moléculaire |
C8H6Cl3NO4S |
Poids moléculaire |
318.6 g/mol |
Nom IUPAC |
1-nitro-4-(trichloromethylsulfonylmethyl)benzene |
InChI |
InChI=1S/C8H6Cl3NO4S/c9-8(10,11)17(15,16)5-6-1-3-7(4-2-6)12(13)14/h1-4H,5H2 |
Clé InChI |
MIHZYBSIFQUIEI-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CS(=O)(=O)C(Cl)(Cl)Cl)[N+](=O)[O-] |
SMILES canonique |
C1=CC(=CC=C1CS(=O)(=O)C(Cl)(Cl)Cl)[N+](=O)[O-] |
Synonymes |
p-Nitrobenzyltrichloromethyl sulfone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



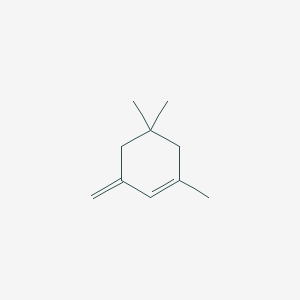
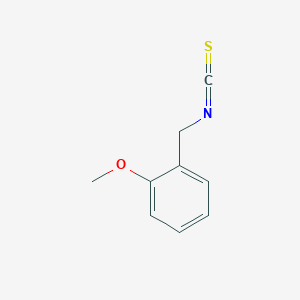
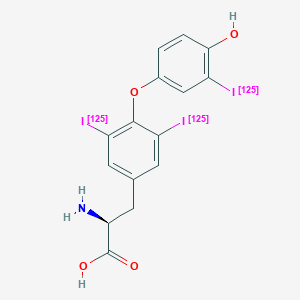
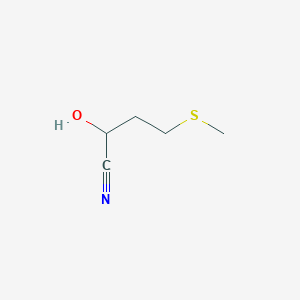
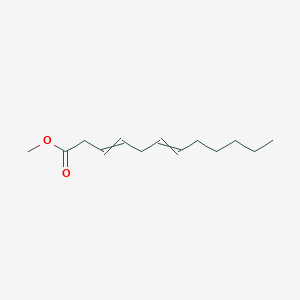
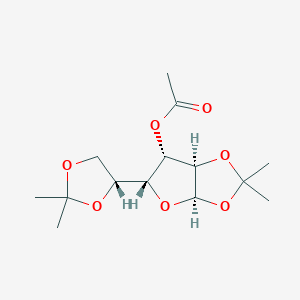
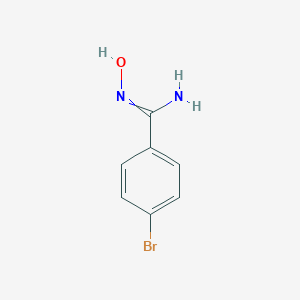
![Benzo[b]thiophene, 3,7-dimethyl-](/img/structure/B100686.png)
